

Liriodenine: An In Silico Comparative Analysis Against Known PIM1 Kinase Inhibitors

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Compound of Interest		
Compound Name:	Liriodenine	
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For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in silico performance of **Liriodenine** as a potential PIM1 kinase inhibitor, benchmarked against established inhibitors with supporting data and methodologies.

Introduction: The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, particularly PIM1, are serine/threonine kinases that have emerged as significant targets in oncology. Their overexpression is correlated with poor prognosis in various hematopoietic malignancies and solid tumors, including prostate cancer. PIM1 plays a crucial role in cell cycle progression, cell survival, and tumorigenesis. Consequently, the discovery and development of potent and selective PIM1 inhibitors are of high interest in modern cancer therapy. **Liriodenine**, a natural aporphine alkaloid, has been identified through computational studies as a potential ATP-competitive inhibitor of PIM1 kinase. This guide provides an in silico comparison of **Liriodenine** with known PIM1 inhibitors, presenting available binding affinity data and outlining standard experimental protocols for inhibitor validation.

Quantitative Comparison of PIM1 Inhibitors

The following table summarizes the in silico binding energies and experimentally determined inhibitory concentrations (IC50 and Ki) of **Liriodenine** and several well-characterized PIM1 inhibitors. This data allows for a direct comparison of their potential potencies.



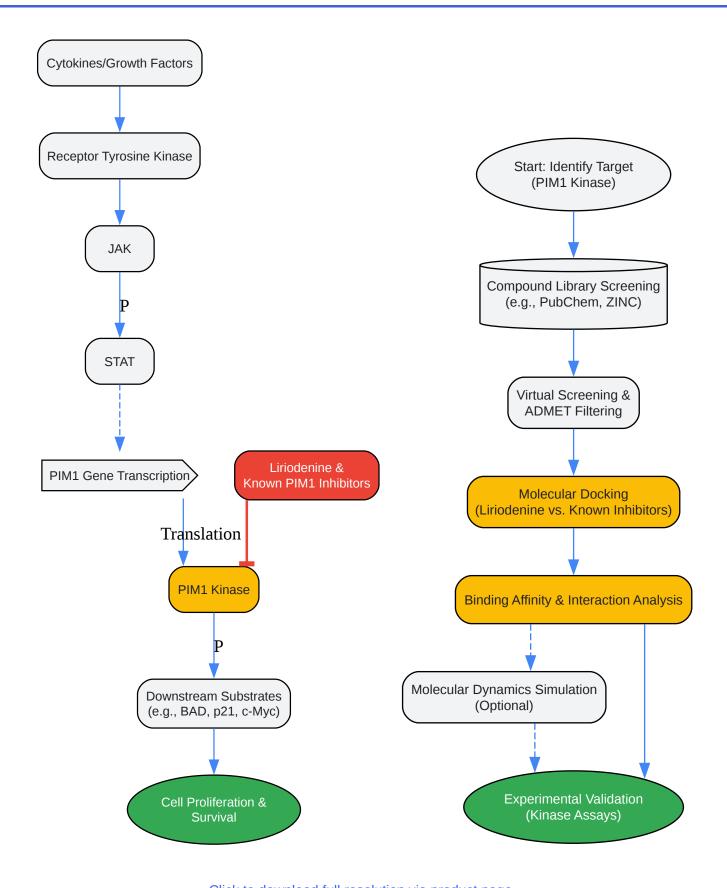
Compound	Туре	In Silico Binding Energy (kcal/mol)	IC50 (nM)	Ki (nM)
Liriodenine	Natural Alkaloid	-10.2	Not Reported	Not Reported
10- Hydroxyliriodenin e	Liriodenine Derivative	-9.9	Not Reported	Not Reported
Co-crystallized 9G5	Synthetic	-11.3	Not Reported	Not Reported
AZD1208	Pan-PIM Inhibitor	-31.17 (MM/GBSA)	0.4	0.1
SGI-1776	Pan-PIM Inhibitor	Not Reported	7	Not Reported
CX-6258	Pan-PIM Inhibitor	Not Reported	5	Not Reported
PIM447 (LGH447)	Pan-PIM Inhibitor	-37.15 (MM/GBSA)	Not Reported	0.006
SMI-4a	PIM1 Selective	Not Reported	24,000	600
TCS PIM-1 1	PIM1 Selective	Not Reported	50	Not Reported

Note: In silico binding energies can vary based on the docking software and scoring functions used. The MM/GBSA values for AZD1208 and PIM447 represent a different calculation method and are not directly comparable to the docking scores of **Liriodenine** and its analogue.

PIM1 Signaling Pathway and Inhibition

PIM1 kinase is a downstream effector in various signaling pathways crucial for cell survival and proliferation. The diagram below illustrates a simplified representation of the PIM1 signaling cascade and the point of inhibition by ATP-competitive inhibitors like **Liriodenine**.





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